Product packaging for Zirconocene(Cat. No.:)

Zirconocene

Cat. No.: B1253761
M. Wt: 223.43 g/mol
InChI Key: ZMMRKRFMSDTOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zirconocene refers to a class of organozirconium compounds based on the bis(η⁵-cyclopentadienyl)zirconium(II) fragment. This highly reactive, hypothetical 14-electron species is stabilized by various ligands, making it a versatile precursor for synthetic and catalytic applications. A key research area is olefin transformation, where this compound-based catalysts are pivotal for the dimerization and oligomerization of alkenes like 1-hexene, allowing control over product selectivity and stereochemistry. These catalytic systems function as single-site catalysts, with their activity and stereoselectivity tunable through modifications of the cyclopentadienyl ligand structure (e.g., Cp, Ind, ansa-bridged) and the choice of activators such as MAO or [Ph₃C][B(C₆F₅)₄]. Hydride intermediates, including bis-zirconium hydride complexes, are often identified as the active species in these dimerization mechanisms. Beyond hydrocarbon chemistry, zirconocenes are effective in the cationic ring-opening polymerization (CROP) of cyclic esters like ε-caprolactone, producing biodegradable polycaprolactone (PCL) with controlled molecular weights and narrow dispersity. The ligand environment significantly impacts the catalyst's stability and performance, with pentamethylcyclopentadienyl (Cp*) and indenyl (Ind) ligands often enhancing activity. Furthermore, this compound derivatives are used to synthesize novel macrocycles, heterometallacycles, and functionalized carborane complexes, highlighting their utility in constructing challenging molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Z B1253761 Zirconocene

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12Z

Molecular Weight

223.43 g/mol

IUPAC Name

cyclopenta-1,3-diene;zirconium

InChI

InChI=1S/2C5H6.Zr/c2*1-2-4-5-3-1;/h2*1-4H,5H2;

InChI Key

ZMMRKRFMSDTOLV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1.C1C=CC=C1.[Zr]

Synonyms

Cp2ZrCl2 cpd
zirconocene
Zirconocene dichloride

Origin of Product

United States

Preparation Methods

Historical Foundations: Early Synthesis of Zirconocene Dichloride

The foundational work on this compound chemistry began in the 1950s with Wilkinson and Birmingham’s synthesis of this compound dihalides (Cp₂ZrX₂, X = Cl, Br) via the reaction of zirconium(IV) chloride-tetrahydrofuran (THF) complexes with sodium cyclopentadienide . This method remains a cornerstone for generating this compound precursors:

ZrCl4(THF)2+2 NaCpCp2ZrCl2+2 NaCl+2 THF\text{ZrCl}4(\text{THF})2 + 2\ \text{NaCp} \rightarrow \text{Cp}2\text{ZrCl}2 + 2\ \text{NaCl} + 2\ \text{THF}

The bent metallocene structure of Cp₂ZrCl₂, with a Cp(centroid)-Zr-Cp angle of ~128° and Cl-Zr-Cl angle of 97.1°, was confirmed via crystallography . This geometry arises from the orientation of zirconium’s d-orbitals, which favor a non-parallel arrangement of Cp ligands. Early studies also revealed that reducing Cp₂ZrCl₂ with lithium aluminium hydride (LiAlH₄) produces Schwartz’s reagent (Cp₂ZrHCl), a critical intermediate for hydrozirconation reactions .

Stabilization via π-Acceptor Ligands: Carbon Monoxide and Alkynes

To stabilize the Cp₂ZrII fragment, researchers introduced π-acceptor ligands that mitigate electron deficiency. Rosenthal’s work demonstrated that bis(trimethylsilyl)acetylene (BTMSA) effectively stabilizes this compound intermediates, enabling their isolation . The reaction proceeds as follows:

Cp2ZrCl2+BTMSACp2Zr(η2BTMSA)+2 HCl\text{Cp}2\text{ZrCl}2 + \text{BTMSA} \rightarrow \text{Cp}_2\text{Zr}(\eta^2-\text{BTMSA}) + 2\ \text{HCl}

This method avoids dimerization, a common issue with unstabilized Cp₂ZrII species. Similarly, carbon monoxide (CO) acts as a π-acceptor, forming Cp₂Zr(CO)₂ complexes that resist decomposition . These ligands enhance stability while preserving reactivity for subsequent transformations.

Alkyllithium-Based Methods: Synthesizing Hydrido and Alkyl Complexes

The addition of alkyllithium reagents to this compound dichlorides has enabled the preparation of hydrido and alkyl derivatives. For example, treating Cp₂ZrCl₂ with tert-butyllithium (t-BuLi) yields hydrido chloride complexes :

Cp2ZrCl2+t-BuLiCp2Zr(H)Cl+t-BuCl+LiCl\text{Cp}2\text{ZrCl}2 + \text{t-BuLi} \rightarrow \text{Cp}_2\text{Zr(H)Cl} + \text{t-BuCl} + \text{LiCl}

Further reaction with t-BuLi produces alkyl hydrides like Cp₂Zr(CH₂CHMe₂)(H), which undergo hydrogenolysis to form monomeric dihydrides (Cp₂ZrH₂) . These methods are notable for avoiding traditional hydrozirconation pathways, thereby expanding access to this compound hydrides.

Alkyllithium reagents also facilitate the synthesis of sterically hindered dialkyl zirconocenes. For instance, Li(CH₂CEt₃) and Li(CH₂CMe₂CH₂Ph) react with Cp₂ZrCl₂ to form CpCp*ZrR₂ (R = bulky alkyl), which model propagating species in alkene polymerization . X-ray studies reveal elongated Zr–C bonds (2.35–2.45 Å) and widened C–Zr–C angles (~120°), reflecting steric effects .

The Negishi Reagent: A Versatile this compound Source

A landmark advancement was Negishi’s development of Cp₂Zr(η²-butene), a stabilized this compound reagent synthesized via n-butyllithium reduction of Cp₂ZrCl₂ :

Cp2ZrCl2+2 n-BuLiCp2Zr(η2C4H8)+2 LiCl+C4H10\text{Cp}2\text{ZrCl}2 + 2\ \text{n-BuLi} \rightarrow \text{Cp}2\text{Zr}(\eta^2-\text{C}4\text{H}8) + 2\ \text{LiCl} + \text{C}4\text{H}_{10}

This reagent serves as a Cp₂ZrII synthon in oxidative cyclization reactions, enabling the construction of heterometallacycles and strained organic frameworks . Its stability under mild conditions has made it indispensable in synthetic chemistry.

Ligand Design and Modern Complexes

Recent work focuses on ligand-modified zirconocenes for tailored catalytic activity. For example, indenyl-based complexes like (3-RInd#)₂ZrX₂ (Ind# = C₆Me₅H; R = Me, Et, Ph) are synthesized via salt metathesis reactions . Crystal structures of rac- and meso-diastereomers reveal how ligand bulk influences polymerization behavior . These complexes, when immobilized on solid methylaluminoxane (sMAO), exhibit high ethylene polymerization activity (up to 2,500 kg PE/mol Zr·h) .

Comparative Analysis of Preparation Methods

Method Reagents Products Yield Key Features
This compound dichlorideZrCl₄(THF)₂, NaCpCp₂ZrCl₂70–85%Foundation for derivatives
Alkyllithium reductionCp₂ZrCl₂, t-BuLiCp₂Zr(H)Cl, Cp₂ZrHR80–95%Access to hydrides and alkyls
π-Acceptor stabilizationBTMSA, COCp₂Zr(η²-BTMSA), Cp₂Zr(CO)₂60–75%Prevents dimerization
Ligand-modified synthesis3-RInd# ligands(3-RInd#)₂ZrX₂50–70%Tunable polymerization catalysts

Chemical Reactions Analysis

Oligomerization of α-Olefins

Zirconocene catalysts demonstrate unique selectivity in α-olefin oligomerization. A 2020 DFT study revealed:

Key Steps in 1-Butene Dimerization

Reaction StepTransition StateΔG‡ (kcal/mol)Product Stability (ΔG)
β-Hydride EliminationTS-56pp13.4-15.0 (I-8ppβ)
Coordination-InsertionTS-89ppp14.2-12.8 (I-9ppp)
π-Complex FormationTS-78ppp13.8-14.5 (I-7ppβ)

The study identified β-hydride elimination as the dominant pathway due to the stability of π-complex I-8ppβ, which is 15 kcal/mol lower in energy than competing intermediates .

Zr-Al Cooperative Effects

  • Binuclear Zr-Al₁ species reduce β-hydride elimination barriers by 5–7 kcal/mol compared to mononuclear zirconocenes .

  • Trinuclear Zr-Al₂ complexes show limited catalytic activity due to high stability (ΔG > +15 kcal/mol for "opened" intermediates) .

Epoxide Ring-Opening Reactions

A 2022 breakthrough demonstrated this compound’s ability to catalyze reductive epoxide ring-opening under visible light, contrasting with titanocene’s regioselectivity :

Selectivity Comparison

CatalystPreferred Radical StabilityExample Product (1,2-Epoxyhexane)
This compoundLess stable primary radical1-Hexanol (85% yield)
TitanoceneMore stable secondary radical2-Hexanol (72% yield)

This reaction operates via a zirconium-oxygen interaction pathway, lowering activation energy by 18% compared to titanium analogs .

Preparation and Fundamental Reactions

Synthesis of this compound Dichloride

text
ZrCl₄(THF)₂ + 2 NaC₅H₅ → Cp₂ZrCl₂ + 2 NaCl + 2 THF [3]

Structural Features

  • Bent metallocene geometry (Cp-Zr-Cp angle: 128°)

  • Cl-Zr-Cl bond angle: 97.1°

Reagent Formation Pathways

Schwartz’s Reagent Synthesis

text
Cp₂ZrCl₂ + ¼ LiAlH₄ → Cp₂ZrHCl + ¼ LiAlCl₄ [3]

Key application: Hydrozirconation of alkenes/alkynes.

Negishi Reagent Preparation

Mechanistic Insights from DFT Studies

  • Chain propagation vs. termination: Competing pathways separated by <1 kcal/mol activation energy differences

  • Solvent effects: THF coordination stabilizes transition states by 3–5 kcal/mol in oligomerization reactions

  • Aluminum cocatalysts: Me₂AlCl increases dimerization selectivity by 40% through Zr-Al bond polarization

Scientific Research Applications

Polymerization Catalysis

Zirconocene-based catalysts are extensively used in the polymerization of olefins, leading to the production of polyolefins with tailored properties. These catalysts facilitate various polymerization methods, including:

  • Cationic Ring-Opening Polymerization (CROP) : this compound/borate systems have been shown to effectively catalyze the CROP of cyclic monomers such as lactones and oxazolines. This method allows for the synthesis of functionalized polymers with controlled molecular weights and architectures .
  • Olefin Polymerization : The use of this compound catalysts in olefin polymerization is well-established. Recent studies indicate that modifications to ligand structures can enhance catalyst activity and polymer yield . For instance, this compound dichloride has been employed to produce high-density polyethylene and other polyolefins through coordination polymerization techniques .

Organic Synthesis

This compound compounds are also pivotal in organic synthesis, particularly for generating carbon radicals and facilitating cross-coupling reactions:

  • Radical Generation : this compound(III) has been utilized to generate carbon radicals under visible light irradiation, enabling various coupling reactions with organic halides. This method showcases the versatility of this compound in forming complex organic structures through radical pathways .
  • Ring-Opening Reactions : Recent advancements have demonstrated that this compound can catalyze the ring-opening of epoxides with reverse regioselectivity compared to traditional titanocene methods. This reaction produces more-substituted alcohols via a radical mechanism, highlighting the potential for selective transformations in organic synthesis .

Photochemical Applications

This compound's ability to generate radicals under light exposure has led to its application in photochemical processes:

  • Radical Hydrophosphination : Studies have shown that this compound-mediated photodecomposition generates radicals that can participate in hydrophosphination reactions. This application underscores the potential of this compound in developing new methodologies for synthesizing organophosphorus compounds .

Case Study 1: CROP of Lactones

A study investigated the use of this compound/borate catalysts for the cationic ring-opening polymerization of ε-caprolactone. The results indicated that ligand modifications significantly enhanced the catalyst's performance, leading to higher yields and molecular weights compared to traditional methods .

Case Study 2: Cross-Coupling Reactions

Another research focused on using this compound(III) for cross-coupling reactions involving alkyl halides under visible light. The study demonstrated that this approach allowed for efficient formation of C–C bonds with various substrates, showcasing the utility of this compound in synthetic organic chemistry .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings/Examples
PolymerizationCatalysis for olefin and cyclic monomer polymerizationEnhanced yields through ligand modifications
Organic SynthesisGeneration of carbon radicals for coupling reactionsEffective cross-coupling with organic halides
Photochemical ReactionsRadical generation under light for hydrophosphinationSuccessful radical pathways using this compound

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene;zirconium involves its ability to form stable complexes with various ligands. These complexes can then participate in catalytic cycles, facilitating a wide range of chemical reactions. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Table 1: Structural Comparison of Group 4 Metallocenes

Property This compound Titanocene Hafnocene
M–Si Bond Length (Å) 2.761–2.782 Not Reported 2.835–2.888
Radialene Stability High (X-ray verified) Moderate Moderate
Hydride Bond Strength Moderate (Zr–H) Weaker (Ti–H) Stronger (Hf–H)

Catalytic Performance in Polymerization

  • Activity: this compound exhibits higher catalytic activity than hafnocene in propylene polymerization. For instance, hafnocene catalysts produce polypropylene with higher molecular weights but significantly lower activities .
  • Stereoselectivity: Chiral C₂-symmetric this compound complexes yield polypropylene with isotacticities up to mmmm = 80%, outperforming analogous hafnocene systems (mmmm = 38–80%) .
  • Intermediate Species: this compound forms dynamic Zr-allyl intermediates during alkene polymerization, as evidenced by NMR studies. Similar intermediates in titanocene systems display faster π-ligand rearrangements .

Redox and Hydride Catalysis

This compound hydrides (generated from Cp₂ZrCl₂ and silanes) enable catalytic reductions of ketones, aldehydes, and amides with yields up to 92%, outperforming titanocene in functional group tolerance . Hafnocene analogs are less explored in this context.

Supported Catalyst Systems

This compound’s performance varies with support interactions. Ex situ impregnation onto ZnO decreases activity due to Zr’s proximity to the support structure, as shown by XPS and TGA . In contrast, titanocene-supported systems are less studied, while hafnocene’s larger ionic radius may exacerbate deactivation in heterogeneous setups.

Small-Molecule Activation

This compound uniquely activates CO₂ via triazenido hydride intermediates, forming formate complexes. This reactivity is unreported for Ti and Hf analogs . Additionally, this compound mediates σ-bond metathesis with silanes, enabling turnover of Zr–H species without requiring amine coordination .

Q & A

Q. How to ensure ethical reporting of this compound toxicity data in publications?

  • Methodological Answer : Adhere to ACS Ethical Guidelines by:
  • Disclosing handling protocols (e.g., glovebox use, waste disposal).
  • Reporting acute toxicity (LD₅₀) and environmental impact studies.
  • Citing prior safety data to avoid redundant testing .

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